1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone
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Overview
Description
1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This compound may also interact with other proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone are diverse and depend on the specific receptors and enzymes that it interacts with. Some of the reported effects include modulation of neurotransmitter release, regulation of ion channel activity, and alteration of protein-protein interactions. This compound may also have effects on cellular signaling pathways and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone in lab experiments is its potential as a tool for studying various biological processes. This compound may be used to investigate protein-protein interactions, receptor modulation, and enzyme kinetics. However, one of the limitations of using this compound is its potential toxicity and the need for proper safety precautions in handling and storage.
Future Directions
There are several future directions for the study of 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on specific neurotransmitter receptors and enzymes to gain a better understanding of its mechanism of action. Additionally, future studies may focus on developing novel synthetic methods for this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone involves a multistep process that includes the reaction of azepan-1-amine with 4-(cyclopropylamino)pyrimidine-5-carbonitrile, followed by the reduction of the resulting nitrile to the corresponding amine. The amine is then reacted with piperidine-4-carboxylic acid, and the resulting intermediate is further reacted with acetic anhydride to yield the final product.
Scientific Research Applications
1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used as a tool for studying protein-protein interactions and enzyme kinetics. In pharmacology, this compound has been studied for its potential as a modulator of neurotransmitter receptors.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c26-20(24-11-3-1-2-4-12-24)15-23-13-8-18(9-14-23)25(17-5-6-17)19-7-10-21-16-22-19/h7,10,16-18H,1-6,8-9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWLWFDQCSCRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(CC2)N(C3CC3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one |
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